Cas no 1018526-57-2 (1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-7559874
- 1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one
- Z1562134489
- 1018526-57-2
- 2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one
- 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one
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- Inchi: 1S/C16H21ClN2O3/c1-13(17)16(21)19-10-8-18(9-11-19)15(20)7-12-22-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
- InChI Key: KSZRPSPLJSBFID-UHFFFAOYSA-N
- SMILES: ClC(C)C(N1CCN(C(CCOC2C=CC=CC=2)=O)CC1)=O
Computed Properties
- Exact Mass: 324.1240702g/mol
- Monoisotopic Mass: 324.1240702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 49.8Ų
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559874-0.05g |
1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one |
1018526-57-2 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one
Professional Introduction to 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS No. 1018526-57-2)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one is a key compound in the field of pharmaceutical chemistry, exhibiting significant potential in the development of novel therapeutic agents. With a CAS number of 1018526-57-2, this heterocyclic compound has garnered attention due to its unique structural features and biological activities. The compound's molecular structure incorporates a piperazine ring, a chloropropanoyl group, and a phenoxypropanone moiety, which collectively contribute to its pharmacological properties.
The piperazine moiety is well-known for its role in drug design, particularly in the development of antipsychotic, antidepressant, and antihistamine medications. Its ability to interact with various neurotransmitter receptors makes it a valuable scaffold for medicinal chemists. In contrast, the chloropropanoyl group introduces a certain level of lipophilicity, enhancing the compound's ability to cross biological membranes. This feature is particularly important for drugs that require systemic absorption and distribution.
The phenoxypropanone moiety further modulates the compound's pharmacokinetic profile, contributing to its solubility and metabolic stability. These structural elements combine to create a molecule with balanced pharmacological properties, making it an attractive candidate for further investigation in drug discovery programs. Recent studies have highlighted the importance of such multifunctional scaffolds in addressing complex diseases, including neurological disorders and inflammatory conditions.
In recent years, there has been growing interest in the development of neurokinin-1 (NK-1) receptor antagonists, which have shown promise in treating conditions such as chemotherapy-induced nausea and vomiting (CINV) and depression. The compound 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one has been identified as a potential lead molecule in this context due to its structural similarity to known NK-1 antagonists. Preliminary pharmacological studies suggest that this compound exhibits potent binding affinity for the NK-1 receptor, along with favorable pharmacokinetic characteristics.
Moreover, the compound's chemical flexibility allows for further derivatization and optimization. Medicinal chemists can modify various functional groups within the molecule to fine-tune its biological activity, solubility, and metabolic stability. This adaptability is crucial in modern drug discovery, where the identification of lead compounds often requires iterative modifications to achieve desired therapeutic profiles. Computational modeling and high-throughput screening techniques have been employed to accelerate the optimization process, enabling rapid identification of promising analogs.
The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include the formation of the piperazine ring, introduction of the chloropropanoyl group, and subsequent coupling with the phenoxypropanone moiety. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and enzymatic transformations, have been utilized to improve yield and purity. These techniques are essential for ensuring that the final product meets pharmaceutical-grade standards.
Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. In vitro assays have demonstrated that 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one exhibits significant inhibitory effects on NK-1 receptor-mediated signaling pathways. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at relevant therapeutic doses, suggesting its potential for further clinical development. These findings underscore its promise as a lead candidate for treating conditions associated with NK-1 receptor activation.
The development of novel therapeutic agents often involves collaboration between academic researchers and pharmaceutical companies. The compound 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one exemplifies this collaborative approach, as it represents a culmination of years of research effort by multiple teams. Such collaborations are essential for translating laboratory discoveries into viable clinical candidates. The integration of cutting-edge technologies, such as artificial intelligence-driven drug design platforms and advanced biophysical techniques, continues to enhance the efficiency and success rate of these endeavors.
Future research directions for 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one include exploring its potential in treating additional neurological disorders beyond CINV and depression. Studies are also underway to investigate its mechanism of action at a molecular level, which could provide insights into how it interacts with target receptors and modulates neural signaling pathways. Understanding these interactions will be crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
In conclusion, 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS No. 1018526-57-2) is a promising pharmaceutical intermediate with significant potential in addressing various neurological conditions. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further clinical development. Continued research efforts by academic institutions and pharmaceutical companies will be essential in realizing its full therapeutic potential.
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